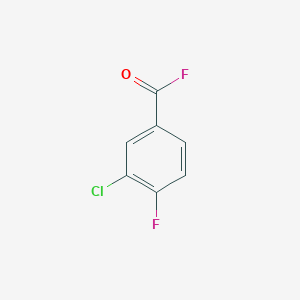

3-Chloro-4-fluorobenzoyl fluoride

Vue d'ensemble

Description

3-Chloro-4-fluorobenzoyl fluoride is an organic compound with the molecular formula C7H3ClF2O. It is a derivative of benzoyl fluoride, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-4-fluorobenzoyl fluoride typically involves the reaction of 4-fluorobenzaldehyde with a chlorinating agent in the presence of a radical initiator to form 4-fluorobenzoyl chloride. This intermediate is then further reacted with a chlorinating agent in the presence of a chlorination catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-fluorobenzoyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base and an appropriate solvent.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.

Major Products

Substitution Products: Depending on the nucleophile used, the major products can include substituted benzoyl fluorides.

Coupling Products: The major products are biaryl compounds formed through the coupling of the benzoyl fluoride with an arylboronic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Chloro-4-fluorobenzoyl fluoride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs due to their biological activity.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is often employed as a key building block in the synthesis of APIs. For instance, it can be transformed into 3-chloro-4-fluorobenzamide, which has shown potential as an anti-inflammatory agent.

Case Study: Synthesis of Anticancer Agents

A notable study involved the use of this compound in synthesizing novel anticancer agents. The compound was reacted with various amines to produce a series of amides, which were screened for cytotoxic activity against cancer cell lines. The results indicated that several derivatives exhibited significant growth inhibition, highlighting the compound's utility in drug discovery.

Agricultural Applications

In agriculture, this compound is recognized for its role in developing pesticides and herbicides.

- Pesticide Development : The compound acts as a chlorinating agent and is involved in synthesizing various fungicides and insecticides. Its derivatives have been shown to possess effective antifungal properties.

Case Study: Efficacy as a Fungicide

Research demonstrated that formulations containing this compound derivatives effectively controlled fungal pathogens in crops. Field trials indicated a significant reduction in disease incidence compared to untreated controls, underscoring its potential as a crop protection agent.

Chemical Synthesis

The compound is also used in organic synthesis for producing other fluorinated compounds, which are valuable in various chemical processes.

- Fluorination Reactions : It can be utilized in electrophilic fluorination reactions, allowing for the introduction of fluorine atoms into organic molecules, enhancing their pharmacological properties.

Data Table: Comparison of Applications

Mécanisme D'action

The mechanism of action of 3-Chloro-4-fluorobenzoyl fluoride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its electrophilicity, making it more reactive towards nucleophiles. In coupling reactions, the compound acts as an electrophilic partner, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluorobenzoyl chloride: Similar in structure but lacks the chlorine atom at the 3 position.

3-Chloro-4-fluorobenzoyl chloride: Similar but with a chloride group instead of a fluoride group.

Uniqueness

3-Chloro-4-fluorobenzoyl fluoride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electron-withdrawing effects are beneficial.

Activité Biologique

3-Chloro-4-fluorobenzoyl fluoride is a synthetic compound characterized by its unique chemical structure, which includes both chlorine and fluorine substituents. This compound has gained attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound has the molecular formula . It is a colorless to pale yellow liquid that is moisture-sensitive and can cause severe skin burns and eye damage upon contact. Its boiling point is approximately 222°C, making it suitable for various organic synthesis applications.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding or altering enzymatic pathways. Additionally, it may influence receptor signaling pathways, acting as either an agonist or antagonist depending on the target receptor involved.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that fluorinated aromatic compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of stress response pathways .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. Inhibition studies have demonstrated that similar compounds can decrease enzymatic activity related to cancer cell proliferation .

Study on Enzyme Inhibition

A significant study evaluated the impact of various fluorinated benzoyl derivatives on enzyme activity in vitro. The results indicated that certain derivatives, including those analogous to this compound, effectively inhibited key enzymes involved in tumor growth. The inhibition was quantified using IC50 values, showcasing a dose-dependent response .

| Compound Name | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| This compound | 2.5 | Cyclooxygenase (COX) |

| 4-Fluorobenzoyl chloride | 5.0 | Lipoxygenase |

| 2-Chlorobenzoyl chloride | 10.0 | Protein kinase C |

Toxicological Studies

Toxicological assessments indicate that exposure to this compound may lead to cytotoxic effects in mammalian cells. A study involving human peripheral blood mononuclear cells (PBMCs) revealed that concentrations above a certain threshold resulted in significant cell death and disruption of normal cell cycle progression .

Propriétés

IUPAC Name |

3-chloro-4-fluorobenzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTKNPFAROLZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600602 | |

| Record name | 3-Chloro-4-fluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80277-51-6 | |

| Record name | 3-Chloro-4-fluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.